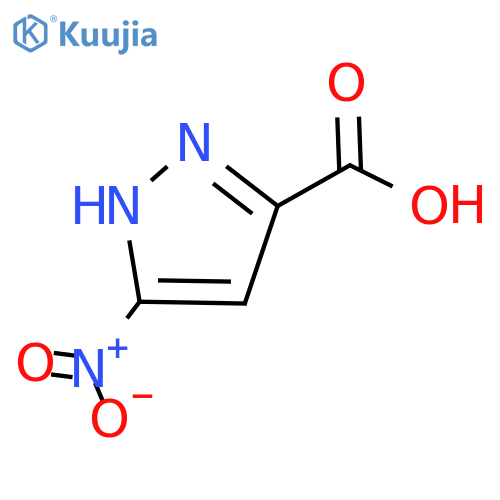

Cas no 925646-13-5 (3-Nitro-1H-pyrazole-5-carboxylic acid)

925646-13-5 structure

商品名:3-Nitro-1H-pyrazole-5-carboxylic acid

3-Nitro-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-1H-pyrazole-5-carboxylic acid

- 3-nitro-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 5-Nitro-1H-pyrazole-3-carboxylic acid

- 3-Nitropyrazole-5-carboxylic acid

- 5-Nitro-2H-pyrazole-3-carboxylic acid

- 5-Nitro-3-pyrazolecarboxylic acid

- 3-nitro-1H-pyrazole-5-carboxylicacid

- 5-nitro-3-pyrazole carboxylic acid

- SR-01000527523-1

- ALBB-004425

- 5-nitropyrazole-3-carboxylic acid

- F0001-0706

- EN300-82133

- SR-01000527523

- 5-Nitro-3-pyrazol carboxylic acid

- SB21728

- 198348-89-9

- 5-Nitro-1H-pyrazole-3-carboxylic acid #

- AKOS025243121

- 5-Nitro-3-pyrazole-carboxylic acid

- SY002454

- DB-029182

- W-201740

- CHEMBL2071015

- BBL007571

- Pyrazole-3-carboxylic acid, 5-nitro-

- AC-23118

- 1H-PYRAZOLE-3-CARBOXYLIC ACID, 5-NITRO-

- 5-nitro-1H-pyrazol-3-carboxylic acid

- AKOS000321333

- BCP03808

- akos b006514

- nitropyrazole-5-carboxylic acid

- STK346687

- AKOS015998521

- CS-W002505

- DTXSID60338836

- SCHEMBL26820

- BDBM50390931

- PB33856

- 925646-13-5

- DB-366547

- AKOS000308073

- 5-nitropyrazol-3-carboxylic acid

- Z1741970047

- BCP9000186

- MFCD00192356

- CD-0745

-

- インチ: 1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)

- InChIKey: HKYHBMLIEAMWRO-UHFFFAOYSA-N

- ほほえんだ: N1N=C(C=C1[N+]([O-])=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 157.01235559g/mol

- どういたいしつりょう: 157.01235559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 112Ų

3-Nitro-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EW788-20g |

3-Nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 20g |

1111.0CNY | 2021-07-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N932216-5g |

3-Nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 5g |

¥240.30 | 2022-09-01 | |

| Chemenu | CM461171-10g |

3-nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 95%+ | 10g |

$109 | 2023-01-03 | |

| eNovation Chemicals LLC | Y1262359-25g |

3-nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 25g |

$180 | 2025-02-26 | |

| Aaron | AR00H1Q3-10g |

3-Nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 10g |

$82.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1262359-100g |

3-nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 100g |

$515 | 2024-06-06 | |

| Aaron | AR00H1Q3-25g |

3-Nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 25g |

$164.00 | 2025-02-11 | |

| Aaron | AR00H1Q3-100g |

3-Nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 100g |

$586.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1262359-100g |

3-nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 100g |

$570 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1262359-250mg |

3-nitro-1H-pyrazole-5-carboxylic acid |

925646-13-5 | 97% | 250mg |

$55 | 2024-06-06 |

3-Nitro-1H-pyrazole-5-carboxylic acid 関連文献

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

925646-13-5 (3-Nitro-1H-pyrazole-5-carboxylic acid) 関連製品

- 198348-89-9(5-Nitro-1H-pyrazole-3-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925646-13-5)3-Nitro-1H-pyrazole-5-carboxylic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):194/614